METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
Preparation Methods
The synthesis of methyl 7-methyl-2,4-dioxo-1-phenyl-3-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 7-methyl-2,4-dioxo-1-phenyl-3-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
- Methyl 1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of methyl 7-methyl-2,4-dioxo-1-phenyl-3-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate.
Properties
IUPAC Name |
methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-16(2)18-10-12-19(13-11-18)29-22(32)15-30-25(33)23-21(26(34)36-4)14-17(3)28-24(23)31(27(30)35)20-8-6-5-7-9-20/h5-14,16H,15H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOAZEVDYWVGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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